molecular formula C7H5BrClNO2 B3022648 Methyl 5-bromo-6-chloronicotinate CAS No. 78686-77-8

Methyl 5-bromo-6-chloronicotinate

Cat. No. B3022648
CAS RN: 78686-77-8
M. Wt: 250.48 g/mol
InChI Key: WINGWVOUOFMOJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated compounds similar to Methyl 5-bromo-6-chloronicotinate involves regioselective reactions and the use of various reagents to introduce functional groups. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved a series of reactions starting with methyl 2,6-difluoropyridine-3-carboxylate and methylamine, followed by regioselective methoxylation and bromination steps . Similarly, the synthesis of other halogenated compounds, such as 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was achieved through regioselective displacement reactions with ammonia .

Molecular Structure Analysis

The molecular structure of halogenated compounds is often characterized using X-ray crystallography, which provides detailed information about the crystal system, space group, and hydrogen bonding within the crystal structure. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined to be in the monoclinic crystal system with space group P21/n . Similarly, the crystal structure of a hydrazone derivative was analyzed and found to crystallize in the monoclinic space group P2 1 /c .

Chemical Reactions Analysis

Halogenated compounds participate in various chemical reactions, including nucleophilic substitutions and radical additions. The addition of chlorine and bromine to certain halogenated compounds can result in the formation of adducts with different isomers . The reactivity of these compounds is influenced by the presence of halogen atoms, which can activate positions for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds like Methyl 5-bromo-6-chloronicotinate can be inferred from related compounds. These properties include solubility, melting points, and reactivity towards different reagents. The presence of halogen atoms can significantly affect these properties, making the compounds more reactive in certain chemical environments. The crystallographic data provide insights into the intermolecular interactions, such as hydrogen bonds, which can influence the compound's stability and reactivity .

Scientific Research Applications

Synthesis of N-Phenylamides

A study by Setliff & Caldwell (1991) discussed the synthesis of a series of N-phenylamides of 5-bromo-6-chloronicotinic acid. These compounds were synthesized by treating acid chlorides with anilines and analyzed using elemental analyses and spectroscopic techniques. This research highlights the chemical versatility of compounds related to Methyl 5-bromo-6-chloronicotinate in synthesizing new chemical entities (Setliff & Caldwell, 1991).

Environmental Impact of Related Compounds

Majewski et al. (1995) conducted a study on the volatilization of Methyl bromide, a compound related to Methyl 5-bromo-6-chloronicotinate. They measured post-application volatilization rates in agricultural settings, providing insight into the environmental impact of such compounds (Majewski et al., 1995).

Solid-Liquid Equilibrium Behavior

Guo et al. (2021) explored the solid-liquid equilibrium behavior of 6-Chloronicotinic acid in various solvents. This research contributes to understanding the solubility and mixing properties of compounds structurally similar to Methyl 5-bromo-6-chloronicotinate (Guo et al., 2021).

Halomethylation in Organic Chemistry

Wang et al. (2006) discussed the halomethylation of salicylaldehydes, a process relevant to the chemical modification of compounds like Methyl 5-bromo-6-chloronicotinate. This study shows the potential for creating complex molecules with specific properties (Wang et al., 2006).

Oxidative Halogenation in Chemistry

A study on oxidative halogenation of uracil derivatives, including compounds similar to Methyl 5-bromo-6-chloronicotinate, was conducted by Kasradze et al. (2013). This research adds to the understanding of chemical reactions and product formation in halogenated compounds (Kasradze et al., 2013).

Anaerobic Bacterial Transformation of Halogenated Compounds

Neilson et al. (1988) investigated the transformation of halogenated aromatic aldehydes by anaerobic bacteria. This study is significant for understanding the environmental and biological interactions of halogenated compounds like Methyl 5-bromo-6-chloronicotinate (Neilson et al., 1988).

Safety And Hazards

Methyl 5-bromo-6-chloronicotinate is associated with several hazard statements including H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 5-bromo-6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINGWVOUOFMOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377397
Record name Methyl 5-bromo-6-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-6-chloronicotinate

CAS RN

78686-77-8
Record name Methyl 5-bromo-6-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-6-chloronicotinate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
CL Fossler, FL Setliff… - Journal of the Arkansas …, 1998 - scholarworks.uark.edu
… Figure 2 presents the mass spectra of methyl 5bromo-6-chloronicotinate and methyl 2,5-dibromonicotinate. The spectra look almost the same, withmajor peaks at m/z: 76, 110, 170, 192, …
Number of citations: 3 scholarworks.uark.edu
WJ Thompson, J Gaudino - The Journal of Organic Chemistry, 1984 - ACS Publications
… Methyl 5-Bromo-6-chloronicotinate (13). To a stirred … Reeves for methyl 5-bromo-6-chloronicotinate prepared in a … added 5 g (20 mmol) of methyl 5-bromo-6chloronicotinate (13) in 5 mL …
Number of citations: 383 pubs.acs.org
V Sorna, ER Theisen, B Stephens… - Journal of medicinal …, 2013 - ACS Publications
… Methyl 5-bromo-6-chloronicotinate (100 mg, 0.399 mmol) was added to the hydrazine (19.19 mg, 0.599 mmol) in methanol at 70 C for overnight. Reaction was monitored by TLC. After …
Number of citations: 193 pubs.acs.org
NI Howard, MVB Dias, F Peyrot, L Chen… - …, 2015 - Wiley Online Library
… Starting from 6-hydroxynicotinic acid 16, methyl 5-bromo-6-chloronicotinate 23 was synthesized in 66 % yield over three steps. In contrast to the published procedure,28 it was found …
C Osei Akoto - Applications of Nanotechnology for Green Synthesis, 2020 - Springer
… 2.26), featuring a selective Nucleophilic Aromatic Substitution S N Ar reaction between methyl 5-bromo-6-chloronicotinate (93) and nucleophile (94) to get (95), followed by a Suzuki–…
Number of citations: 2 link.springer.com
JR Tuck, LE Dunlap, DE Olson - The Journal of Organic Chemistry, 2023 - ACS Publications
… To access this intermediate, we performed an S N Ar reaction with commercially available methyl 5-bromo-6-chloronicotinate (18) and diethyl malonate. Global hydrolysis and …
Number of citations: 4 pubs.acs.org
L Wang, JK Pratt, T Soltwedel… - Journal of medicinal …, 2017 - ACS Publications
Members of the BET family of bromodomain containing proteins have been identified as potential targets for blocking proliferation in a variety of cancer cell lines. A two-dimensional …
Number of citations: 65 pubs.acs.org
CL Do-Thanh - 2011 - trace.tennessee.edu
The development of synthetic receptors capable of high-affinity complexation of biologically relevant analytes in competitive solvent systems represents an ongoing challenge in …
Number of citations: 3 trace.tennessee.edu
JR Duvall, JD Thomas, RA Bukhalid… - Journal of Medicinal …, 2023 - ACS Publications
… To a stirred solution of methyl 5-bromo-6-chloronicotinate (10 g, 39.92 mmol) in DMSO (150 mL) were added tert-butyl (E)-(4-aminobut-2-en-1-yl)carbamate (10.66 g, 47.86 mmol) and …
Number of citations: 4 pubs.acs.org

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